4-氨基-4-甲基戊酸

描述

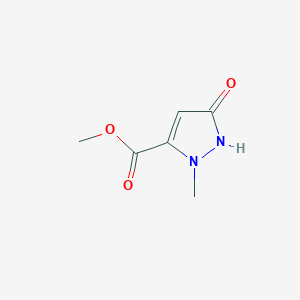

4-Amino-4-methylpentanoic acid (abbreviated as AMPA) is an amino acid derivative commonly used in scientific research. It is an important component of the glutamate receptor, which plays a role in a variety of physiological processes such as learning, memory, and neuronal development.

科学研究应用

神经科学研究

4-氨基-4-甲基戊酸由于其与神经递质的结构相似性,在神经科学研究中发挥着重要作用。它被用来研究神经递质释放、受体结合和信号转导途径的调节。 这种化合物可以作为合成与中枢神经系统相互作用的更复杂分子的基础结构 .

药物开发

在药物开发领域,4-氨基-4-甲基戊酸被用作药物合成中的前体。 对它的修饰可以导致产生具有潜在治疗效果的新型化合物,例如针对疟疾的抗疟疾剂的设计 .

生物化学

在生物化学方面,4-氨基-4-甲基戊酸是亮氨酸的类似物,亮氨酸是一种必需氨基酸。人们正在研究它在蛋白质合成、代谢和血糖水平调节中的作用。 研究人员还在探索它对肌肉生长和恢复的影响,使其与营养补充剂相关 .

农业

在农业中,这种化合物的衍生物正在被研究用于植物细胞培养中的生长促进剂和营养补充剂。 它对植物生长和发育的影响,特别是在增强抗逆性和提高作物产量方面,引起了人们的极大兴趣 .

食品工业

食品工业正在探索将 4-氨基-4-甲基戊酸作为营养添加剂,因为它具有氨基酸特性。 它可以提高食品产品的营养价值,特别是在强化蛋白质含量和用作膳食补充剂方面 .

环境科学

环境科学家正在研究 4-氨基-4-甲基戊酸的生物降解性和在生物修复过程中的潜在用途。 了解它与环境因素的相互作用有助于评估它对生态系统的影响 .

材料科学

在材料科学中,这种化合物是制造具有特定机械性能的新型聚合物的候选材料。 将其纳入聚合物结构中可以导致具有更高耐用性和功能性的材料 .

分析化学

最后,4-氨基-4-甲基戊酸在分析化学中用作各种色谱和光谱方法中的标准或参考物质。 它有助于识别和量化复杂混合物中的物质 .

作用机制

Target of Action

4-Amino-4-methylpentanoic acid, also known as Leucine, is an essential branched-chain amino acid (BCAA) that primarily targets muscle tissues . It plays a crucial role in protein synthesis and muscle growth .

Mode of Action

Leucine interacts with its targets, the muscle tissues, by activating the mTOR signaling pathway, which promotes muscle growth . This interaction results in changes at the cellular level, leading to increased protein synthesis and, consequently, muscle growth .

Biochemical Pathways

The catabolism of Leucine initiates in muscle and yields NADH and FADH2 . The first reaction in the catabolic pathway of Leucine is a reversible transamination that converts Leucine into branched-chain ketoacids . This process is catalyzed by the enzyme branched-chain aminotransferase .

Pharmacokinetics

It’s known that leucine, like other amino acids, is absorbed in the small intestine and distributed throughout the body via the bloodstream .

Result of Action

The primary result of Leucine’s action is the promotion of muscle growth and repair . It also plays a role in regulating blood-sugar levels, growth hormone production, wound healing, and energy regulation .

Action Environment

Environmental factors such as diet and physical activity can influence the action, efficacy, and stability of Leucine. A diet rich in Leucine can enhance its availability and efficacy in promoting muscle growth. On the other hand, physical activity increases the demand for Leucine due to increased protein synthesis and muscle repair .

生化分析

Biochemical Properties

4-Amino-4-methylpentanoic acid plays a significant role in biochemical reactions, particularly in protein synthesis and metabolism. It interacts with several enzymes and proteins, including aminoacyl-tRNA synthetases, which facilitate the incorporation of amino acids into growing polypeptide chains during translation. Additionally, 4-Amino-4-methylpentanoic acid can interact with transaminases, which are involved in amino acid metabolism by transferring amino groups between molecules .

Cellular Effects

The effects of 4-Amino-4-methylpentanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Amino-4-methylpentanoic acid can activate the mTOR signaling pathway, which is crucial for cell growth and protein synthesis . It also affects gene expression by acting as a substrate for enzymes that modify histones, thereby influencing chromatin structure and gene transcription .

Molecular Mechanism

At the molecular level, 4-Amino-4-methylpentanoic acid exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, such as those responsible for amino acid catabolism . Changes in gene expression are also mediated by 4-Amino-4-methylpentanoic acid through its interactions with transcription factors and epigenetic modifiers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-4-methylpentanoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Amino-4-methylpentanoic acid remains stable under controlled conditions but can degrade when exposed to extreme pH or temperature . Long-term exposure to 4-Amino-4-methylpentanoic acid in vitro has been associated with sustained activation of certain signaling pathways and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of 4-Amino-4-methylpentanoic acid vary with different dosages in animal models. At low doses, it can enhance protein synthesis and promote muscle growth, while high doses may lead to toxic effects such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range maximizes beneficial outcomes without causing adverse effects .

Metabolic Pathways

4-Amino-4-methylpentanoic acid is involved in several metabolic pathways, including the citric acid cycle and amino acid catabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, which facilitate its conversion into other metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Amino-4-methylpentanoic acid is transported and distributed through specific transporters and binding proteins. These include amino acid transporters that facilitate its uptake into cells and intracellular binding proteins that help localize it to specific cellular compartments . The distribution of 4-Amino-4-methylpentanoic acid can influence its localization and accumulation within tissues, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 4-Amino-4-methylpentanoic acid is crucial for its activity and function. It is often found in the cytoplasm, where it participates in protein synthesis and metabolic reactions. Additionally, targeting signals and post-translational modifications can direct 4-Amino-4-methylpentanoic acid to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling .

属性

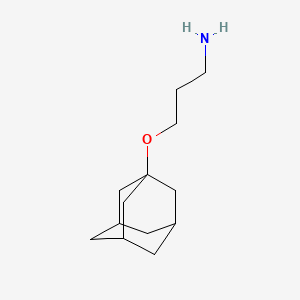

IUPAC Name |

4-amino-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNOWMWZNCOYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281177 | |

| Record name | 4-amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3235-46-9 | |

| Record name | 3235-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-amino-4-methylpentanoic acid (dimethylGABA) reach the brain when it is unable to cross the blood-brain barrier?

A1: The research paper reveals that while dimethylGABA itself cannot penetrate the blood-brain barrier, its prodrug, 5,5-dimethyl-delta 1-pyrroline, can cross the barrier. [] Once in the brain, enzymes convert 5,5-dimethyl-delta 1-pyrroline into dimethylGABA. This process highlights the potential of using prodrugs to deliver centrally active compounds that cannot cross the blood-brain barrier independently. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-oxo-2,3-dihydro-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1267833.png)

![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)